molecular formula C12H9Cl2N5O B276590 N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine

Cat. No.: B276590
M. Wt: 310.14 g/mol
InChI Key: PLKHGUNQRBPRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine is a synthetic organic compound characterized by the presence of a furan ring substituted with a 3,5-dichlorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-dichlorophenyl group: This step involves the substitution of the furan ring with a 3,5-dichlorophenyl group using reagents such as 3,5-dichlorobenzene and a suitable catalyst.

    Formation of the tetrazole ring: The tetrazole ring is introduced through a cycloaddition reaction involving an azide and a nitrile compound under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include the use of high-pressure reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-4-amine: A structural isomer with a different position of the tetrazole ring.

    N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1H-tetrazol-5-amine: Another isomer with a different nitrogen position in the tetrazole ring.

    N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-thiol:

Uniqueness

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine is unique due to its specific substitution pattern and the presence of both furan and tetrazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9Cl2N5O

Molecular Weight

310.14 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H9Cl2N5O/c13-8-3-7(4-9(14)5-8)11-2-1-10(20-11)6-15-12-16-18-19-17-12/h1-5H,6H2,(H2,15,16,17,18,19)

InChI Key

PLKHGUNQRBPRPP-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)CNC3=NNN=N3

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)CNC3=NNN=N3

Origin of Product

United States

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